Methyl (3S)-3-Boc-amino-3-phenylpropionate

説明

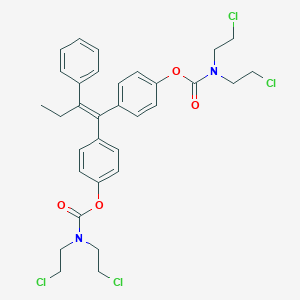

"Methyl (3S)-3-Boc-amino-3-phenylpropionate" is a chemical compound of interest in organic synthesis and pharmaceutical research. It serves as a building block for various organic compounds, including peptides and amino acid derivatives. The compound's relevance stems from its stereochemistry and protective groups, which allow for selective reactions in complex synthesis pathways.

Synthesis Analysis

The synthesis of Methyl (3S)-3-Boc-amino-3-phenylpropionate involves steps like diastereoselective conjugate reduction, using samarium diiodide and D2O, demonstrated on a homochiral template to achieve high diastereomeric and enantiomeric excess (Davies et al., 2004). Additionally, asymmetric synthesis methods utilizing chiral catalysts or reagents have been developed to enhance stereoselectivity and yield (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

Molecular structure analysis of similar compounds emphasizes the importance of X-ray diffraction methods in determining crystal structures, providing insights into the compound's stereochemistry and intermolecular interactions (Xing, 2010). These analyses reveal how hydrogen bonds contribute to the stabilization of the molecular structure, forming a three-dimensional network.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including conjugate reductions, alkylation, and asymmetric syntheses, influenced by its functional groups and stereochemistry. Notably, the presence of the Boc group (tert-butoxycarbonyl) protects the amino functionality during synthetic steps, allowing for selective modifications at other sites of the molecule (Lee et al., 2001).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of "Methyl (3S)-3-Boc-amino-3-phenylpropionate" are determined by its molecular structure. The orthorhombic crystal structure and specific hydrogen bond interactions contribute to its stability and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of Methyl (3S)-3-Boc-amino-3-phenylpropionate are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the electronic effects of the phenyl group and the protection of the amino group by the Boc group. Studies have explored its role in the synthesis of amino acid derivatives and peptides, highlighting its versatility and importance in synthetic chemistry (Das et al., 2012).

特性

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S)-3-Boc-amino-3-phenylpropionate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)

![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)